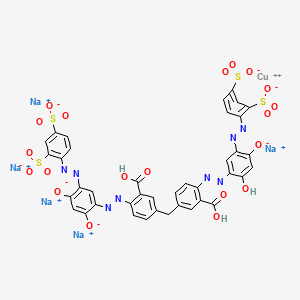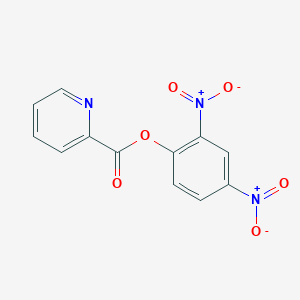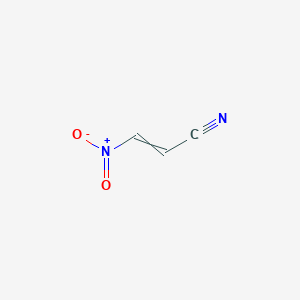![molecular formula C6H10N2O2S B14453326 1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile CAS No. 75985-39-6](/img/structure/B14453326.png)
1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring, a methanesulfonyl group, and a nitrile group Aziridines are known for their high reactivity due to the strain in their three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the ring-opening of epoxides with sodium azide, followed by subsequent reactions to introduce the methanesulfonyl and nitrile groups . Another method involves the cyclization of 2-chloroethylamine derivatives under basic conditions .
Industrial Production Methods: Industrial production of aziridine derivatives typically involves the dehydration of aminoethanol using oxide catalysts at high temperatures . The Wenker synthesis is another industrial method where aminoethanol is converted to its sulfate ester, which then undergoes base-induced elimination to form the aziridine ring .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The methanesulfonyl group can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Thiol groups, amines, and alcohols are common nucleophiles that react with the aziridine ring.
Major Products:
Scientific Research Applications
1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and enzyme inhibitors.
Materials Science: The compound is utilized in the development of polymeric materials with unique properties, such as antibacterial and antimicrobial coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various applications, such as alkylation of thiol groups in proteins, which can inhibit enzyme activity or modify protein function .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-mesylaziridines: These derivatives contain a methanesulfonyl group and are used in similar applications.
Uniqueness: 1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile is unique due to the presence of both a methanesulfonyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and materials science .
Properties
CAS No. |
75985-39-6 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O2S/c1-11(9,10)3-2-8-5-6(8)4-7/h6H,2-3,5H2,1H3 |
InChI Key |
JJRCJJPDRBCKEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)


